n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine
Description
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
N-(1,3-oxazol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2O2/c7-6-2-4-1-5-3-8-4/h1,3,6-7H,2H2 |
InChI Key |
WXOLAFSJBWFSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-based compounds, including n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine, often involves the van Leusen reaction. This method utilizes tosylmethyl isocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as palladium or nickel . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of oxazole derivatives may involve continuous flow processes to enhance efficiency and scalability. The use of ionic liquids as solvents has been reported to improve the yield and purity of the products . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .
Scientific Research Applications
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The compound may inhibit enzymes or modulate receptor functions by binding to their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide derivatives
- Structure: These derivatives contain a sulfonamide group (-SO₂NH₂) attached to a 4-cyano-substituted oxazole ring .
- Reactivity : Unlike the hydroxylamine group in the target compound, sulfonamides exhibit stronger hydrogen-bonding capacity and acidic protons, influencing their interaction with biological targets.
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33)
- Structure: Features a naphthyl group at position 5 and a methylamino group at position 2 of the oxazole ring .
- Synthesis : Prepared via LHMDS-mediated methylation, contrasting with the hydroxylamine group’s introduction, which likely requires milder conditions to prevent oxidation .
- Bioactivity: Not explicitly reported, but structural analogs in showed distinct NMR profiles (e.g., δ 7.97 ppm for aromatic protons), suggesting divergent electronic environments compared to hydroxylamine derivatives .
3-Methyl-5-aryl-1,2,4-oxadiazoles
- Structure : Oxadiazole rings replace the oxazole core, with a methyl group at position 3 and aryl substituents at position 5 .
- Reactivity : Synthesized from hydroxylamine hydrochloride and N-acetylbenzamides, highlighting hydroxylamine’s role in forming oxadiazoles. This contrasts with the target compound, where hydroxylamine is retained as a functional group .
- Stability : Oxadiazoles are more resistant to ring-opening reactions than oxazoles due to aromaticity, making them preferable in high-stability applications .
Anticancer Activity
- N-(4-Cyano-oxazol-5-yl) sulfonamides: GI₅₀ values in the µM range against select cancer lines (e.g., leukemia), but cytotoxicity (CC₅₀) >100 µM limits therapeutic utility .
Spectroscopic Data
- ¹H NMR Shifts :
Solubility and Stability
Q & A
Q. What are the common synthetic routes for preparing N-[(1,3-Oxazol-5-yl)methyl]hydroxylamine and its derivatives?
The synthesis typically involves condensation reactions between hydroxylamine derivatives and oxazole precursors. Key steps include:
- Oxazole ring formation : Reacting cyano or carbonyl-containing precursors with hydroxylamine under reflux in polar solvents like ethanol or methanol. For example, describes the synthesis of N-(4-cyano-1,3-oxazol-5-yl) sulfonamide derivatives using sulfonamide and oxazole intermediates .
- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. highlights the importance of optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts like triethylamine) to enhance yield and purity .
Q. What spectroscopic and computational methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and hydrogen bonding interactions, as seen in oxadiazole derivatives () .
- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Programs like SHELX () are widely employed for resolving crystal structures, particularly for assessing hydrogen-bonding networks in heterocyclic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling reactions, while ethanol/methanol favor cyclization () .
- Catalysts : Triethylamine or DMAP can accelerate nucleophilic substitutions.
- Green chemistry principles : emphasizes minimizing waste via one-pot syntheses or solvent recycling .
Table 1 : Example Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | 75–85% |
| Catalyst | Triethylamine | +20% efficiency |
| Reaction Time | 4–6 hours | Maximizes purity |
Q. How should researchers resolve contradictions in bioactivity data among structurally similar derivatives?
- Comparative analysis : Evaluate variables like cell line specificity (e.g., reports limited cytostatic activity in certain cancer lines) and dosage ranges (e.g., GI vs. cytotoxic thresholds >100 µM) .
- Structural modifications : Introducing electron-withdrawing groups (e.g., cyano) or altering substituent positions () can modulate bioactivity .
- Metabolic stability : Assess CYP enzyme interactions (), as species-specific microsomal metabolism (e.g., rat vs. rabbit) may explain discrepancies .
Q. What role do CYP enzymes play in the metabolic stability of hydroxylamine-containing compounds?
- Species-dependent metabolism : shows that N-(2-methoxyphenyl)hydroxylamine is metabolized differently in rat and rabbit microsomes, with CYP1A1/2 and CYP2E1 isoforms influencing reductive pathways .
- Enzyme induction : Pre-treating models with β-naphthoflavone (CYP1A inducer) increases metabolite formation by 2.4-fold, suggesting CYP-dependent clearance mechanisms .
Q. How can SHELX software enhance structural analysis in crystallographic studies?
- Small-molecule refinement : SHELXL () is the gold standard for refining high-resolution data, particularly for resolving hydrogen-bonding interactions in heterocycles .
- Twinned data handling : SHELXL’s robustness in refining twinned macromolecular crystals makes it suitable for studying polymorphic forms of this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
